2,4,6,9-Tetrahydroxytetraphen-5(6H)-one
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Overview
Description
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one is a complex organic compound characterized by multiple hydroxyl groups attached to a tetraphenone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one typically involves multi-step organic reactions. One common method might include the hydroxylation of a tetraphenone precursor under controlled conditions. Specific reagents and catalysts are used to ensure selective hydroxylation at the desired positions.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale batch or continuous flow processes. Optimized reaction conditions, such as temperature, pressure, and solvent choice, are crucial for maximizing yield and purity.
Chemical Reactions Analysis
Types of Reactions
2,4,6,9-Tetrahydroxytetraphen-5(6H)-one can undergo various chemical reactions, including:
Oxidation: Conversion of hydroxyl groups to carbonyl or carboxyl groups.
Reduction: Reduction of carbonyl groups to hydroxyl groups.
Substitution: Replacement of hydroxyl groups with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinones, while reduction could produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Potential use in studying enzyme interactions and metabolic pathways.
Medicine: Investigated for its potential therapeutic properties, such as antioxidant activity.
Industry: Utilized in the production of polymers, resins, and other advanced materials.
Mechanism of Action
The mechanism by which 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other biomolecules. The hydroxyl groups play a crucial role in these interactions, potentially forming hydrogen bonds or participating in redox reactions.
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trihydroxytetraphen-5(6H)-one: Lacks one hydroxyl group compared to 2,4,6,9-Tetrahydroxytetraphen-5(6H)-one.
2,4,6,8-Tetrahydroxytetraphen-5(6H)-one: Differently positioned hydroxyl groups.
Uniqueness
This compound is unique due to its specific arrangement of hydroxyl groups, which can influence its chemical reactivity and biological activity. This uniqueness makes it a valuable compound for research and industrial applications.
Properties
CAS No. |
91416-25-0 |
---|---|
Molecular Formula |
C18H12O5 |
Molecular Weight |
308.3 g/mol |
IUPAC Name |
2,4,6,9-tetrahydroxy-6H-benzo[a]anthracen-5-one |
InChI |
InChI=1S/C18H12O5/c19-10-2-1-8-4-12-13-6-11(20)7-15(21)16(13)18(23)17(22)14(12)5-9(8)3-10/h1-7,17,19-22H |
InChI Key |
MPVJWKNDQAZAGN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC2=CC3=C(C=C21)C4=C(C(=CC(=C4)O)O)C(=O)C3O)O |
Origin of Product |
United States |
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